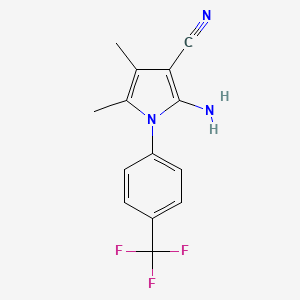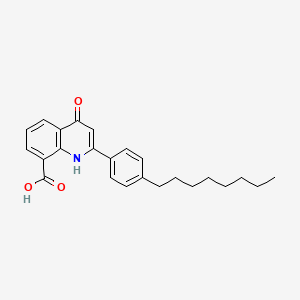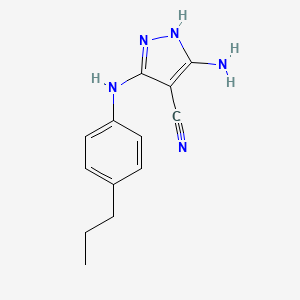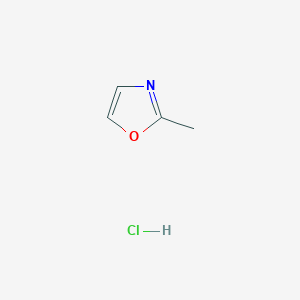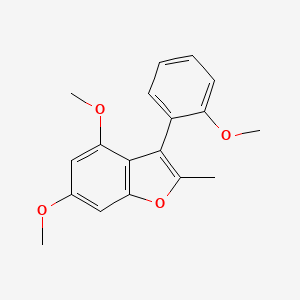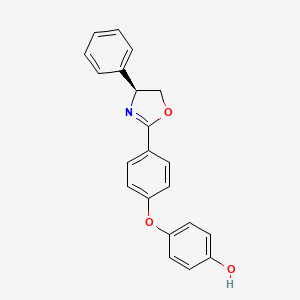
(S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol is a synthetic organic compound that belongs to the class of oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features a phenyl group attached to an oxazole ring, which is further connected to a phenoxyphenol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Phenoxyphenol Moiety: This step involves the reaction of a phenol derivative with a halogenated phenol under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the oxazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-4,5-dihydrooxazole: A simpler oxazole derivative.
4-Phenoxyphenol: Lacks the oxazole ring but has similar phenolic properties.
4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol: Similar structure but without the phenoxy group.
Uniqueness
(S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol is unique due to the combination of the oxazole ring, phenyl group, and phenoxyphenol moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C21H17NO3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]phenol |
InChI |
InChI=1S/C21H17NO3/c23-17-8-12-19(13-9-17)25-18-10-6-16(7-11-18)21-22-20(14-24-21)15-4-2-1-3-5-15/h1-13,20,23H,14H2/t20-/m1/s1 |
Clave InChI |
INKWZGVBJOSBHK-HXUWFJFHSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)C4=CC=CC=C4 |
SMILES canónico |
C1C(N=C(O1)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


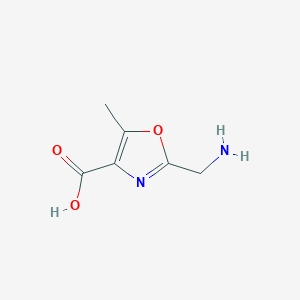
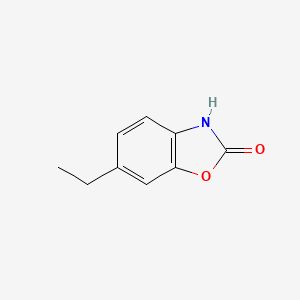
![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
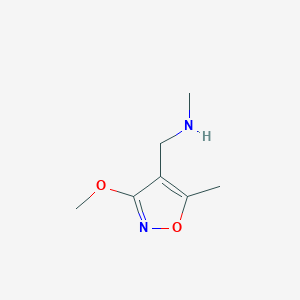
![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)

